4-CYANO-7-METHYLINDAN

Description

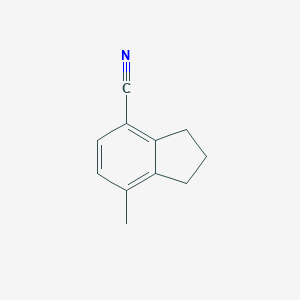

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2,3-dihydro-1H-indene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRBGVCXMGQYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065852 | |

| Record name | 1H-Indene-4-carbonitrile, 2,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15085-20-8 | |

| Record name | 2,3-Dihydro-7-methyl-1H-indene-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15085-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-4-indancarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015085208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-4-carbonitrile, 2,3-dihydro-7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-4-carbonitrile, 2,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYL-4-INDANCARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6ZRS54SCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Cyano-7-Methylindan from 3-(m-Tolyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 4-cyano-7-methylindan, a valuable building block in medicinal chemistry and drug development, starting from the readily available 3-(m-tolyl)propanoic acid. The synthesis proceeds through a three-step sequence involving an intramolecular Friedel-Crafts acylation, formation of a cyanohydrin intermediate, and subsequent deoxygenation.

I. Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The process begins with the cyclization of 3-(m-tolyl)propanoic acid to yield 7-methyl-1-indanone. The ketone is then converted to the corresponding cyanohydrin, which is subsequently reduced to the final product, this compound.

Physicochemical Properties of 4-CYANO-7-METHYLINDAN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-7-methylindan is a substituted indan derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its development and application in these fields. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, this guide presents a combination of the sparse available data, predicted values from computational models, and experimental data from structurally related compounds to provide a comprehensive profile.

Data Summary

The following table summarizes the key physicochemical properties of this compound and related compounds for comparative analysis.

| Property | This compound | 7-Methyl-1-indanone (Analogue) | 4-Methylindan (Analogue) |

| Molecular Formula | C₁₁H₁₁N | C₁₀H₁₀O | C₁₀H₁₂ |

| Molecular Weight | 157.21 g/mol | 146.19 g/mol | 132.20 g/mol |

| Physical State | Off-White to Pale Yellow Solid | Colorless to pale yellow liquid | - |

| Melting Point | Not available | 52-56 °C | Not available |

| Boiling Point | Predicted: ~300-350 °C | 260.4 °C at 760 mmHg | Not available |

| Solubility | Predicted: Poorly soluble in water | Soluble in organic solvents | Soluble in Chloroform, Ethyl Acetate, Methanol (Slightly)[1] |

| logP (Octanol-Water Partition Coefficient) | Predicted: ~2.5 - 3.0 | Not available | 3.1[2] |

| pKa | Predicted: ~1.5-2.5 (protonated nitrile) | Not available | Not applicable |

Note: Predicted values are derived from computational models and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted as needed.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to estimate the approximate melting point, followed by a slower heating rate (1-2 °C/min) near the expected melting point for an accurate determination.

-

Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded. This range is reported as the melting point.

References

"4-CYANO-7-METHYLINDAN" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-CYANO-7-METHYLINDAN, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, a potential synthetic pathway, and its relevance in the broader context of indane derivatives in pharmaceutical research.

Core Chemical Identity

CAS Number: 15085-20-8[1][2][3][4][5]

Molecular Formula: C₁₁H₁₁N[1][2][4]

IUPAC Name: 7-methyl-2,3-dihydro-1H-indene-4-carbonitrile[4]

Molecular Weight: 157.21 g/mol [4]

Canonical SMILES: Cc1ccc(C#N)c2CCCc12[4]

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, some properties can be inferred from supplier information and data for structurally similar compounds.

| Property | Value | Source |

| Physical State | Off-White to Pale Yellow Solid | [3] |

| Purity | ≥99% | [1] |

| Storage | Room temperature, sealed well | [1] |

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

The synthesis could potentially begin with the Friedel-Crafts acylation of m-xylene with a suitable three-carbon acylating agent, followed by intramolecular cyclization to form a dimethyl-indanone. Subsequent selective demethylation and functionalization would be required to yield the target molecule.

A more direct, albeit still conceptual, approach could involve the synthesis of 4-amino-7-methylindan, which could then be converted to the corresponding nitrile via a Sandmeyer reaction. A patent for the preparation of 4-cyano-substituted 1-aminoindane suggests that the synthesis of the 4-cyano-indan-1-one precursor is a key step.[6]

Caption: Conceptual synthetic workflow for this compound.

Applications in Drug Development

Indanone and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of various pharmacologically active compounds. The indanone moiety is present in natural products and serves as a crucial intermediate in the synthesis of numerous medicinally important molecules.

Notably, Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, features an indanone core. This has spurred significant interest in indanone derivatives for their potential in treating neurodegenerative diseases. The rigid bicyclic framework of the indane system provides a valuable scaffold for designing molecules that can interact with specific biological targets.

While specific biological activity data for this compound is not extensively documented, its structural similarity to known bioactive indane derivatives suggests its potential as a building block or lead compound in drug discovery programs targeting a range of therapeutic areas, including but not limited to neurodegenerative disorders, cancer, and infectious diseases. The cyano group can act as a key pharmacophore or be a precursor for other functional groups, offering versatility in molecular design and optimization.

References

- 1. This compound, CasNo.15085-20-8 BOC Sciences United States [bocscichem.lookchem.com]

- 2. e-biochem.com [e-biochem.com]

- 3. 4-Cyano-7-methylindan_其他_德威钠 [gjbzwzw.com]

- 4. This compound | TRC-C982105-1G | LGC Standards [lgcstandards.com]

- 5. This compound | TRC-C982105-1G | LGC Standards [lgcstandards.com]

- 6. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 4-CYANO-7-METHYLINDAN

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for 4-CYANO-7-METHYLINDAN. The data presented in this guide is hypothetical and illustrative, designed to provide a practical framework for researchers. The experimental protocols described are generalized methods widely accepted for determining the solubility of organic compounds.

Introduction

This compound is a substituted indan derivative. The indan scaffold is present in various biologically active molecules, and the cyano and methyl functional groups significantly influence the compound's physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in medicinal chemistry, process development, and formulation studies. This guide provides a comprehensive overview of its expected solubility profile and details the methodologies for its empirical determination.

Hypothetical Quantitative Solubility Data

The following table summarizes the projected solubility of this compound in a selection of common organic solvents at two standard temperatures. These values are estimated based on the general principles of "like dissolves like," considering the molecule's moderate polarity stemming from the cyano group and the nonpolar indan backbone.

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |

| Toluene | 2.4 | ~ 150 | ~ 250 |

| Dichloromethane | 3.1 | ~ 200 | ~ 350 |

| Acetone | 5.1 | ~ 180 | ~ 300 |

| Ethyl Acetate | 4.4 | ~ 120 | ~ 220 |

| Ethanol | 5.2 | ~ 50 | ~ 100 |

| Methanol | 6.6 | ~ 30 | ~ 70 |

| Hexane | 0.1 | < 1 | ~ 2 |

Note: These values are illustrative and should be confirmed through experimental measurement.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature when the system is at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the dissolution process to reach equilibrium.[4]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Ensure that no solid particles are disturbed or drawn into the pipette.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining microscopic particles.[4]

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample to determine its concentration.

-

-

Calculation: Calculate the solubility of this compound using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Experimental Workflow Visualization

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

References

The Synthetic Utility of 4-Cyano-7-Methylindan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-7-methylindan is a valuable heterocyclic building block in organic synthesis, offering a unique scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its utility as a versatile intermediate for the construction of more complex molecular architectures. Detailed experimental protocols for its preparation are presented, along with a discussion of the strategic considerations for its functionalization.

Introduction

The indan scaffold, a bicyclic system consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The strategic incorporation of a cyano group and a methyl group onto this framework, as in this compound, provides multiple points for diversification and modulation of physicochemical properties. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring and also serves as a versatile handle for a variety of chemical transformations. This guide aims to provide a thorough understanding of the synthesis and application of this important building block.

Physicochemical Properties

| Property | Value (for 7-Methyl-1-indanone) | Reference |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 52-56 °C | [1] |

| Boiling Point | 260.4 °C at 760 mmHg | [1] |

| Density | 1.113 g/cm³ | [1] |

| Refractive Index | 1.574 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A logical synthetic strategy involves the initial construction of the 7-methyl-1-indanone core, followed by the regioselective introduction of a cyano group at the 4-position. Two primary routes for the introduction of the cyano functionality are presented: via a Sandmeyer reaction from an amino precursor, or through a palladium-catalyzed cyanation of a bromo-intermediate.

Synthetic Workflow

Caption: Synthetic routes to this compound.

Experimental Protocols

The synthesis of 7-methyl-1-indanone is typically achieved via an intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid or its corresponding acid chloride. The methyl group on the aromatic ring is an ortho,para-director, and the acylating chain will preferentially cyclize to the less sterically hindered ortho position, leading to the desired 7-methyl-1-indanone.

Protocol: Intramolecular Friedel-Crafts Acylation of 3-(m-tolyl)propanoic acid

-

Reagents and Solvents:

-

3-(m-tolyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., DCM or Ethyl acetate)

-

Solvent for purification (e.g., Hexane/Ethyl acetate mixture)

-

-

Procedure:

-

To a solution of 3-(m-tolyl)propanoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride in DCM at 0 °C.

-

Add the solution of the freshly prepared acid chloride dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-methyl-1-indanone.

-

| Reactant | Molar Equiv. |

| 3-(m-tolyl)propanoic acid | 1.0 |

| Thionyl chloride/Oxalyl chloride | 1.1 - 1.5 |

| Aluminum chloride | 1.1 - 1.3 |

This route involves the nitration of 7-methyl-1-indanone, followed by reduction of the nitro group to an amine, and finally, the Sandmeyer reaction to introduce the cyano group. The directing effects of the ortho-para directing methyl group and the meta-directing deactivating acyl group on the indanone ring favor nitration at the 4- and 6-positions. Careful control of reaction conditions is necessary to achieve selectivity for the 4-position.

Protocol: Nitration of 7-Methyl-1-indanone

-

Reagents and Solvents:

-

7-Methyl-1-indanone

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

-

Procedure:

-

Slowly add concentrated sulfuric acid to fuming nitric acid at 0 °C.

-

To this nitrating mixture, add 7-methyl-1-indanone portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to obtain 4-nitro-7-methyl-1-indanone.

-

Protocol: Reduction of 4-Nitro-7-methyl-1-indanone

-

Reagents and Solvents:

-

4-Nitro-7-methyl-1-indanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or Acetic acid

-

Sodium hydroxide (NaOH), aqueous solution

-

-

Procedure (using SnCl₂):

-

Dissolve 4-nitro-7-methyl-1-indanone in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated HCl.

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated NaOH solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to yield 4-amino-7-methyl-1-indanone.

-

Protocol: Sandmeyer Cyanation of 4-Amino-7-methyl-1-indanone

-

Reagents and Solvents:

-

4-Amino-7-methyl-1-indanone

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Water

-

-

Procedure:

-

Dissolve 4-amino-7-methyl-1-indanone in an aqueous solution of HCl or H₂SO₄ and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain 4-cyano-7-methyl-1-indanone.

-

This modern approach involves the regioselective bromination of 7-methyl-1-indanone, followed by a palladium-catalyzed cyanation reaction. The directing effects on the indanone ring are expected to favor bromination at the 4-position, which is ortho to the activating methyl group and meta to the deactivating acyl group.

Protocol: Regioselective Bromination of 7-Methyl-1-indanone

-

Reagents and Solvents:

-

7-Methyl-1-indanone

-

N-Bromosuccinimide (NBS)

-

Trifluoroacetic acid (TFA) or Acetic acid

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 7-methyl-1-indanone in a suitable solvent such as DCM or TFA.

-

Add N-bromosuccinimide portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography to isolate 4-bromo-7-methyl-1-indanone.

-

Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-7-methyl-1-indanone

-

Reagents and Solvents:

-

4-Bromo-7-methyl-1-indanone

-

Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Phosphine ligand (e.g., dppf, Xantphos)

-

Anhydrous solvent (e.g., DMF, DMA, Toluene)

-

Base (e.g., K₂CO₃, Cs₂CO₃) - if required by the catalytic system

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-7-methyl-1-indanone, the palladium catalyst, the phosphine ligand, and the cyanide source.

-

Add the anhydrous solvent and base (if applicable).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-cyano-7-methyl-1-indanone.

-

| Reaction | Catalyst/Reagent | Typical Yield |

| Nitration | HNO₃ / H₂SO₄ | Moderate-Good |

| Reduction (Nitro to Amine) | SnCl₂·2H₂O / HCl or Fe / HCl | Good-Excellent |

| Sandmeyer Cyanation | 1. NaNO₂, H⁺; 2. CuCN | Moderate-Good |

| Bromination | NBS / TFA | Good |

| Palladium-Catalyzed Cyanation | Pd catalyst / Ligand / Cyanide source | Good-Excellent |

Applications as a Building Block in Organic Synthesis

This compound is a versatile building block due to the presence of two key functional groups: the cyano group and the indan scaffold, which can be further functionalized.

Transformations of the Cyano Group

The nitrile functionality can undergo a variety of transformations, providing access to a wide range of other functional groups.

Caption: Reactivity of the cyano group in this compound.

Functionalization of the Indan Scaffold

The indan core itself can be further modified. The benzylic protons at the C2 position can be functionalized, and the aromatic ring can undergo further electrophilic substitution, although the presence of the deactivating cyano group will influence the regioselectivity.

Conclusion

This compound represents a synthetically accessible and highly versatile building block for organic synthesis. The synthetic routes outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for its preparation in the laboratory. The diverse reactivity of its functional groups opens up numerous possibilities for the creation of novel molecules with potential applications in drug discovery and materials science. This technical guide serves as a valuable resource for researchers looking to incorporate this promising scaffold into their synthetic endeavors.

References

The Indanone Core: A Scaffolding Success in Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Indanone Derivatives

Introduction

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, serving as the foundational core for a diverse array of pharmacologically active compounds.[1] Its journey from a simple synthetic intermediate to the backbone of clinically significant drugs underscores its versatility and importance in drug discovery and development.[1] This technical guide provides a comprehensive overview of the discovery and history of indanone derivatives, their synthetic evolution, and their multifaceted roles in targeting various disease pathologies. Particular emphasis is placed on their applications in neurodegenerative disorders, cancer, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Historical Perspective: The Genesis of a Privileged Scaffold

The exploration of indanone chemistry dates back to the early 20th century, with the first publications on the synthesis of 1-indanones appearing in the 1920s.[2] One of the earliest and most notable methods for constructing the indanone core was the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride in the presence of aluminum chloride, a process detailed in 1927.[2] Another early approach, described in 1939, involved the cyclization of hydrocinnamic acid using sulfuric acid.[2] These foundational synthetic strategies paved the way for the exploration of a vast chemical space, leading to the development of a multitude of indanone derivatives with a broad spectrum of biological activities.[2]

Synthetic Methodologies: Crafting the Indanone Core

The synthesis of indanone derivatives has evolved significantly since its inception, with numerous methods developed to afford a wide range of substitution patterns. The primary strategies for constructing the 1-indanone skeleton involve intramolecular cyclization reactions.

Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides remains a cornerstone of 1-indanone synthesis. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, or a strong protic acid, like polyphosphoric acid (PPA) or sulfuric acid, to facilitate the cyclization.

Experimental Protocol: Synthesis of 5,6-Dimethoxy-1-indanone via Friedel-Crafts Acylation

-

Starting Material: 3-(3,4-Dimethoxyphenyl)propanoic acid.

-

Reagents and Conditions: Polyphosphoric acid (PPA).

-

Procedure:

-

Heat polyphosphoric acid to approximately 80-100°C.

-

Slowly add 3-(3,4-dimethoxyphenyl)propanoic acid to the heated PPA with constant stirring.

-

Continue stirring the mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Characterization: The structure of the synthesized 5,6-dimethoxy-1-indanone is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Nazarov Cyclization

The Nazarov cyclization is another powerful method for the synthesis of 1-indanones, particularly for derivatives with specific substitution patterns. This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, which is then trapped to form the indanone ring.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a variety of novel methods for constructing the indanone core, often with improved efficiency, selectivity, and milder reaction conditions. These include transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, and rhodium-catalyzed tandem reactions.

Pharmacological Applications and Mechanisms of Action

Indanone derivatives have demonstrated a remarkable range of biological activities, leading to their investigation and clinical use for various diseases.

Neurodegenerative Diseases

The most prominent success of the indanone scaffold is in the treatment of neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases.[3]

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil, an N-benzylpiperidine-substituted indanone derivative, is a potent and selective inhibitor of AChE and is a widely prescribed medication for Alzheimer's disease.[3] The mechanism involves the binding of the indanone moiety to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric assay to determine the in vitro acetylcholinesterase inhibitory activity of indanone derivatives.

-

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test indanone derivative solutions at various concentrations

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution (or buffer for control) and 50 µL of DTNB solution.

-

Add 25 µL of AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Indanone derivatives have also been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[2] MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease. C6-substituted indanones have shown particularly high potency as MAO-B inhibitors.[2]

Anticancer Activity

Certain indanone derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[2] For instance, 2-benzylidene-1-indanones have demonstrated strong cytotoxicity against human breast, colon, leukemia, and lung cancer cell lines.[2] The proposed mechanisms of action include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of indanone derivatives have been well-documented.[4] Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] One of the key mechanisms underlying this activity is the modulation of the NF-κB signaling pathway.

Signaling Pathway: Indanone Derivative-Mediated Inhibition of the NF-κB Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a pro-inflammatory response by activating the Toll-like receptor 4 (TLR4). This activation initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory genes. Certain indanone derivatives can interfere with this pathway, thereby reducing the inflammatory response.

Caption: Indanone derivatives can inhibit the NF-κB signaling pathway.

Experimental Workflow: Evaluation of Anti-inflammatory Activity

The following workflow illustrates the key steps in assessing the anti-inflammatory potential of novel indanone derivatives.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for selected indanone derivatives from various studies.

Table 1: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Donepezil | AChE | 0.025 ± 0.003 | [5] |

| Compound 26d | AChE | 0.0148 | [2] |

| Compound 26i | AChE | 0.0186 | [2] |

| Compound 4b | AChE | 0.78 | [6] |

| Compound 54 | AChE | 8.82 | [3] |

| Compound 55 | AChE | 6.94 | [3] |

| Compound 68 | AChE | 9.53 | [3] |

| Compound 5c | AChE | 0.12 | [7] |

| Compound 7b | BuChE | 0.04 | [7] |

Table 2: Anticancer and Anti-inflammatory Activity of Selected Indanone Derivatives

| Compound | Activity | Cell Line / Assay | IC50 (µM) | Reference |

| 2-Benzylidene-1-indanone derivative | Cytotoxicity | MCF-7 (Breast Cancer) | 0.01 - 0.88 | [2] |

| 2-Benzylidene-1-indanone derivative | Tubulin Polymerase Inhibition | - | 0.62 - 2.04 | [2] |

| ITH-6 | Cytotoxicity | HT-29 (Colorectal Cancer) | 0.44 | [8] |

| ITH-6 | Cytotoxicity | COLO 205 (Colorectal Cancer) | 0.98 | [8] |

| ITH-6 | Cytotoxicity | KM 12 (Colorectal Cancer) | 0.41 | [8] |

| Indanone Derivative | Anti-inflammatory (Heat-induced hemolysis) | Human RBCs | 54.69 | [9] |

| Indanone Derivative | α-amylase inhibition | - | 46.37 | [9] |

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Indanone Derivatives

| Compound Class | Target | IC50 Range (µM) | Reference |

| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 | [2] |

| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | [6] |

| 2-Benzylidene-1-indanones | MAO-B | < 2.74 | [7] |

Future Directions and Conclusion

The indanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rigid structure, amenable to diverse chemical modifications, allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a variety of biological targets. Future research is likely to focus on the development of multi-target-directed ligands, where a single indanone-based molecule is designed to interact with multiple targets involved in a complex disease pathology, such as Alzheimer's disease. Furthermore, the application of modern synthetic methodologies will undoubtedly lead to the discovery of novel indanone derivatives with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. Quantitative visualization and detection of acetylcholinesterase activity and its inhibitor based on the oxidation character of ultrathin MnO2 nanosheets - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

4-CYANO-7-METHYLINDAN: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Cyano-7-methylindan (CAS No. 15085-20-8). The information presented herein is crucial for maintaining the integrity, purity, and shelf-life of this compound in research and development settings.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 7-methyl-2,3-dihydro-1H-indene-4-carbonitrile |

| CAS Number | 15085-20-8 |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| Appearance | (Data not available) |

| Solubility | (Data not available) |

| Melting Point | (Data not available) |

| Boiling Point | (Data not available) |

Stability Profile and Degradation

Key Considerations for Stability:

-

Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate. The indan structure itself is generally stable.

-

Oxidation: Aromatic compounds can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to air and light.

-

Photostability: Exposure to ultraviolet (UV) light can potentially lead to degradation. Photostability studies are recommended to determine the compound's sensitivity to light.

-

Thermal Stability: The stability of the compound at various temperatures should be evaluated to determine optimal storage and handling conditions.

Potential Degradation Pathways:

Based on the chemical structure, potential degradation pathways may include:

-

Hydrolysis of the nitrile group: This is a primary concern and can be catalyzed by acids or bases.

-

Oxidation of the methyl group or the aromatic ring: This could lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

-

Polymerization: While less common for this structure, it can be induced by certain conditions.

Recommended Storage and Handling

Based on safety data sheets for structurally similar compounds and general laboratory best practices, the following storage and handling conditions are recommended to ensure the stability of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refer to the supplier's specific recommendations, which may include refrigeration (2-8 °C) or storage at room temperature. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | Avoids photodegradation. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture and air. |

| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | Ensures user safety and prevents contamination of the compound. |

Experimental Protocols for Stability Assessment

To generate specific stability data for this compound, a formal stability testing program should be implemented. The following are generalized protocols based on regulatory guidelines from the EMA and FDA.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Protocol:

-

Prepare Solutions: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

-

Expose to Stress Conditions:

-

Acidic Hydrolysis: Treat with HCl (e.g., 0.1 N to 1 N) at room temperature and elevated temperatures (e.g., 60 °C).

-

Basic Hydrolysis: Treat with NaOH (e.g., 0.1 N to 1 N) at room temperature and elevated temperatures.

-

Oxidation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Stress: Expose the solid compound and solutions to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and solutions to UV and visible light (in a photostability chamber).

-

-

Analyze Samples: At specified time points, withdraw samples and analyze them using a validated stability-indicating method (e.g., HPLC-UV, LC-MS) to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the compound under recommended storage conditions.

Protocol:

-

Packaging: Package the compound in the intended long-term storage container.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended storage temperature (e.g., 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH) for a period that exceeds the desired shelf-life (e.g., up to 5 years).

-

Accelerated: Store samples at elevated temperatures (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).

-

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months for long-term; 0, 1, 3, 6 months for accelerated) and analyze for purity, potency, and the presence of degradation products.

Analytical Methods for Stability Testing

A validated, stability-indicating analytical method is essential for accurately assessing the stability of this compound.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates the parent compound from its degradation products based on their differential partitioning between a stationary phase and a mobile phase.

-

Typical Method Parameters:

-

Column: A reversed-phase column (e.g., C18) is generally suitable for this type of compound.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of a chemical compound.

General Decision Tree for Storage Conditions

Caption: Decision tree for determining appropriate storage conditions.

Conclusion

While specific experimental stability data for this compound is not extensively documented in public literature, a robust understanding of its potential degradation pathways can be derived from its chemical structure. Adherence to the recommended storage and handling conditions is paramount to preserving its quality and ensuring the reliability of experimental results. For critical applications, it is strongly advised that researchers perform in-house stability studies following the outlined protocols to establish a definitive shelf-life and optimal storage parameters for their specific material and intended use.

Theoretical Calculations on 4-CYANO-7-METHYLINDAN: A Methodological Overview and Hypothetical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Cyano-7-methylindan serves as a key building block in the synthesis of more complex molecules, including potential therapeutic agents and polycyclic aromatic hydrocarbons.[1][2] A thorough understanding of its electronic structure, stability, and reactivity is paramount for optimizing existing synthetic routes and exploring new chemical transformations. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to probe these molecular characteristics.

This whitepaper details the conventional computational workflow for a molecule like this compound. It further presents a series of hypothetical data tables and visualizations that would be the expected output of such a study, offering a foundational understanding for researchers in the field.

Computational Methodology: A Standard Protocol

The following section describes a robust and widely accepted protocol for the theoretical analysis of an organic molecule such as this compound.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.

-

Level of Theory: Density Functional Theory (DFT) is the method of choice, offering a favorable balance between computational cost and accuracy. The B3LYP hybrid functional is commonly used for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution.

-

Software: Calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.

-

Convergence Criteria: Strict convergence criteria for both energy and atomic forces are applied to ensure a true energy minimum is located.

Frequency Calculations

Subsequent to a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy for validation of the computational model.

Electronic Structure Analysis

To gain insights into the molecule's reactivity and electronic characteristics, further single-point energy calculations are performed on the optimized geometry. This allows for the analysis of:

-

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

-

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electrophilic and nucleophilic sites.

Hypothetical Data Presentation

The quantitative results from the aforementioned calculations would be systematically organized into tables for straightforward interpretation.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle/Dihedral | Predicted Value |

| Bond Length | C≡N (cyano) | ~ 1.16 Å |

| C-C (aromatic) | ~ 1.39 - 1.41 Å | |

| C-C (aliphatic) | ~ 1.53 - 1.55 Å | |

| Bond Angle | C-C-C (indan, 5-membered ring) | ~ 103 - 112° |

| C-C≡N | ~ 179° | |

| Dihedral Angle | Ring Puckering (C-C-C-C) | Variable, indicating non-planarity |

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value |

| Energy of HOMO | ~ -7.0 to -6.5 eV |

| Energy of LUMO | ~ -1.5 to -1.0 eV |

| HOMO-LUMO Energy Gap | ~ 5.0 to 5.5 eV |

| Dipole Moment | ~ 3.0 to 4.0 Debye |

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description of Motion |

| ν(C≡N) | ~ 2240 - 2260 | Cyano group stretching |

| ν(C-H) aromatic | ~ 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | ~ 2850 - 2980 | Aliphatic C-H stretching |

| δ(CH₃) | ~ 1370 - 1460 | Methyl group bending |

Visualization of Computational Workflow and Molecular Orbitals

Visual representations are crucial for understanding the relationships between different computational steps and the nature of molecular orbitals.

Caption: Standard computational workflow for theoretical analysis.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion

While experimental data remains the cornerstone of chemical science, theoretical calculations provide invaluable, complementary insights into molecular structure and behavior. This guide has outlined the standard procedures for a comprehensive computational study of this compound. The hypothetical data presented herein serves as a baseline for what can be expected from such an analysis. Future work involving these theoretical calculations would significantly enhance the understanding of this important synthetic intermediate, potentially guiding the development of more efficient synthetic methodologies and novel applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-CYANO-7-METHYLINDAN via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 4-cyano-7-methylindan, a potentially valuable building block in medicinal chemistry and drug development. The synthesis commences with the reduction of 7-methyl-1-indanone to 7-methylindan, followed by a regioselective Friedel-Crafts acylation to introduce an acetyl group at the 4-position. The resulting 4-acetyl-7-methylindan is then converted to the target nitrile through the formation of an oxime and subsequent dehydration. This application note includes detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

Substituted indane scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The unique conformational constraints and electronic properties of the indane nucleus make it an attractive scaffold for the design of novel therapeutics. Specifically, the introduction of a cyano group can significantly modulate a molecule's polarity, metabolic stability, and ability to engage in specific interactions with biological targets. The synthesis of this compound, therefore, represents a key step towards the generation of new chemical entities for drug discovery programs. The following protocol outlines a reliable synthetic route to this compound, leveraging a classical Friedel-Crafts acylation as the key strategic step.

Overall Synthesis Scheme

The synthesis of this compound is accomplished through a three-step sequence starting from 7-methyl-1-indanone.

Scheme 1: Overall synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 7-Methylindan

This procedure details the reduction of the keto group in 7-methyl-1-indanone using a modified Wolff-Kishner reduction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 7-Methyl-1-indanone | 98% | Commercially Available |

| Hydrazine hydrate (80%) | Reagent | Commercially Available |

| Potassium hydroxide | ACS Reagent | Commercially Available |

| Diethylene glycol | 99% | Commercially Available |

| Hydrochloric acid (2M) | ACS Reagent | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Magnesium sulfate | Anhydrous | Commercially Available |

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7-methyl-1-indanone (1.0 eq), diethylene glycol (10 mL per gram of ketone), hydrazine hydrate (3.0 eq), and potassium hydroxide pellets (4.0 eq).

-

Heat the mixture to 120-130°C for 2 hours.

-

Increase the temperature to 190-200°C and allow the mixture to reflux for an additional 4 hours, distilling off water and excess hydrazine.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 2M HCl and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-methylindan.

Quantitative Data:

| Parameter | Value |

| Starting Material | 7-Methyl-1-indanone |

| Product | 7-Methylindan |

| Typical Yield | 85-95% |

| Purity (by GC-MS) | >98% |

Step 2: Friedel-Crafts Acylation for the Synthesis of 4-Acetyl-7-methylindan

This protocol describes the regioselective acylation of 7-methylindan at the 4-position.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 7-Methylindan | 98% | From Step 1 |

| Acetyl chloride | 98% | Commercially Available |

| Aluminum chloride (AlCl₃) | Anhydrous, 99.99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Hydrochloric acid (2M) | ACS Reagent | Commercially Available |

| Saturated sodium bicarbonate | Prepared in-house | |

| Magnesium sulfate | Anhydrous | Commercially Available |

Equipment:

-

Three-neck round-bottom flask with addition funnel and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

-

After stirring for 15 minutes, add a solution of 7-methylindan (1.0 eq) in anhydrous dichloromethane dropwise via the addition funnel over 30 minutes.

-

Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

-

Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-acetyl-7-methylindan.

Quantitative Data:

| Parameter | Value |

| Starting Material | 7-Methylindan |

| Product | 4-Acetyl-7-methylindan |

| Typical Yield | 70-80% |

| Purity (by HPLC) | >97% |

Step 3: Synthesis of this compound

This final step involves the conversion of the acetyl group to a cyano group via an oxime intermediate followed by dehydration.

Part A: Formation of 4-Acetyl-7-methylindan Oxime

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Acetyl-7-methylindan | >97% | From Step 2 |

| Hydroxylamine hydrochloride | 99% | Commercially Available |

| Sodium acetate | Anhydrous, 99% | Commercially Available |

| Ethanol | 95% | Commercially Available |

| Water | Deionized |

Procedure:

-

In a round-bottom flask, dissolve 4-acetyl-7-methylindan (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate to yield the crude 4-acetyl-7-methylindan oxime, which can be used in the next step without further purification.

Part B: Dehydration of the Oxime to this compound

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Acetyl-7-methylindan oxime | From Part A | |

| Thionyl chloride (SOCl₂) | 99.5% | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

Procedure:

-

Dissolve the crude 4-acetyl-7-methylindan oxime (1.0 eq) in anhydrous dichloromethane and cool to 0°C.

-

Slowly add thionyl chloride (2.0 eq) to the solution.

-

Add anhydrous pyridine (3.0 eq) dropwise, keeping the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding ice-water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.

Quantitative Data (for Step 3):

| Parameter | Value |

| Starting Material | 4-Acetyl-7-methylindan |

| Product | This compound |

| Typical Overall Yield (2 parts) | 60-75% |

| Purity (by HPLC) | >98% |

Experimental Workflow Visualization

Application Notes and Protocols: Synthesis of Ozanimod Utilizing a 4-Cyano-Indane Precursor

Introduction

Ozanimod is an immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2][3] It functions as a sphingosine-1-phosphate (S1P) receptor modulator.[1] A key structural feature of Ozanimod is the chiral aminoindane moiety. This document provides detailed application notes and protocols for the synthesis of Ozanimod, with a particular focus on synthetic routes starting from 4-cyano-1-indanone, a key precursor to the functionalized indane core. While the user specified "4-CYANO-7-METHYLINDAN," the available scientific literature predominantly describes the synthesis commencing from 4-cyano-1-indanone. The protocols and data presented herein are based on these established and reported methods.

Synthetic Strategy Overview

The synthesis of Ozanimod from 4-cyano-1-indanone generally involves the formation of a central 1,2,4-oxadiazole ring that connects the substituted indane fragment with a cyano-isopropoxy-benzoic acid derivative. A critical step in the synthesis is the stereoselective introduction of the amine group on the indanone ring to form the desired (S)-enantiomer, which is crucial for the drug's activity. Different strategies have been developed to achieve a high enantiomeric excess (ee), including asymmetric transfer hydrogenation and enzymatic resolutions.[1][2][4]

A notable enantioselective synthesis starts with the protection of the ketone in 4-cyano-1-indanone, followed by the formation of an amidoxime, which is then reacted to form the oxadiazole core. The stereocenter is introduced in a later step via asymmetric reduction of an imine intermediate.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a highly efficient enantioselective synthesis of Ozanimod.[1][4]

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 4-cyano-1-indanone | 4-cyano-1,1-(ethylenedioxy)indane | Ethylene glycol, p-TsOH, Toluene, reflux | 95 | N/A |

| 2 | 4-cyano-1,1-(ethylenedioxy)indane | N'-hydroxy-1,1-(ethylenedioxy)-2,3-dihydro-1H-indene-4-carboximidamide | NH2OH·HCl, NaHCO3, EtOH, reflux | 98 | N/A |

| 3 | N'-hydroxy-1,1-(ethylenedioxy)-2,3-dihydro-1H-indene-4-carboximidamide | 5-(3-(1,1-(ethylenedioxy)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile | 3-cyano-4-isopropoxybenzoic acid, CDI, DMF, 110 °C | 85 | N/A |

| 4 | 5-(3-(1,1-(ethylenedioxy)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile | 4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-one | p-TsOH, Acetone, H2O, reflux | 92 | N/A |

| 5 | 4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-one | (S)-N-(2-hydroxyethyl)-4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-amine (Ozanimod) | Ethanolamine, (S,S)-Ts-DENEB, HCOOH, Et3N, CH2Cl2 | 70 | >99 |

| Overall | 4-cyano-1-indanone | Ozanimod | 5 Steps | ~55 | >99 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in an enantioselective synthesis of Ozanimod.

Step 1: Protection of 4-cyano-1-indanone

-

Reaction: Ketal protection of the ketone.

-

Procedure: A mixture of 4-cyano-1-indanone (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-cyano-1,1-(ethylenedioxy)indane.

Step 2: Formation of the Amidoxime

-

Reaction: Conversion of the nitrile to an amidoxime.

-

Procedure: To a solution of 4-cyano-1,1-(ethylenedioxy)indane (1 equivalent) in ethanol, hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) are added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N'-hydroxy-1,1-(ethylenedioxy)-2,3-dihydro-1H-indene-4-carboximidamide.

Step 3: Construction of the 1,2,4-Oxadiazole Ring

-

Reaction: Cyclocondensation to form the oxadiazole ring.

-

Procedure: To a solution of 3-cyano-4-isopropoxybenzoic acid (1 equivalent) in DMF, 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) is added, and the mixture is stirred at room temperature for 1 hour. N'-hydroxy-1,1-(ethylenedioxy)-2,3-dihydro-1H-indene-4-carboximidamide (1 equivalent) is then added, and the reaction mixture is heated to 110 °C for several hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection of the Ketone

-

Reaction: Removal of the ketal protecting group.

-

Procedure: The product from Step 3 is dissolved in a mixture of acetone and water containing a catalytic amount of p-TsOH. The solution is heated to reflux and stirred until the deprotection is complete. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to yield the ketone intermediate.

Step 5: Asymmetric Reductive Amination

-

Reaction: Formation of the chiral amine via asymmetric transfer hydrogenation.

-

Procedure: The ketone intermediate (1 equivalent) and ethanolamine (1.2 equivalents) are dissolved in dichloromethane. A solution of the chiral catalyst, such as (S,S)-Ts-DENEB, in a mixture of formic acid and triethylamine is then added. The reaction is stirred at room temperature until completion. The reaction mixture is then quenched with water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The resulting crude Ozanimod is purified by chromatography to yield the enantiomerically pure product.

Visualizations

Diagram 1: Synthetic Pathway of Ozanimod

Caption: Enantioselective synthesis of Ozanimod from 4-cyano-1-indanone.

Diagram 2: Experimental Workflow for Asymmetric Reductive Amination

Caption: Workflow for the key stereoselective reductive amination step.

References

- 1. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]

- 2. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]

- 3. EP3849965A1 - A process for the preparation of ozanimod and its intermediate (s)-1-amino-2,3-dihydro-1h-indene-4-carbonitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Derivatization of the Cyano Group in 4-Cyano-7-Methylindan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in 4-cyano-7-methylindan, a key intermediate in the synthesis of various biologically active molecules. The following protocols offer methods for the conversion of the nitrile functionality into a carboxylic acid, a primary amine, and a tetrazole, thereby enabling the exploration of a wider chemical space for drug discovery and development.

Hydrolysis of this compound to 4-Carboxy-7-Methylindan

The hydrolysis of the cyano group provides a direct route to the corresponding carboxylic acid, a versatile functional group for further derivatization, such as amide bond formation. Both acidic and basic conditions can be employed for this transformation. Given the potential for steric hindrance from the ortho-methyl group, prolonged reaction times or harsher conditions may be necessary compared to unhindered benzonitriles.[1][2][3]

Experimental Protocol: Acidic Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of aromatic nitriles.[4][5]

Reaction:

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (5-10 vol), and a 1:1 mixture of concentrated sulfuric acid and water (2-3 vol).

-

Heat the mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 20 vol).

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

Separate the aqueous layer containing the sodium carboxylate and acidify it with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-carboxy-7-methylindan.

Quantitative Data Summary (Expected):

| Reactant | Product | Reagents | Conditions | Expected Yield |

| This compound | 4-Carboxy-7-methylindan | H₂SO₄, CH₃COOH, H₂O | Reflux, 12-24 h | 70-85% |

Reduction of this compound to 4-(Aminomethyl)-7-methylindan

The reduction of the nitrile group to a primary amine is a crucial transformation for introducing a basic center or for subsequent functionalization, such as reductive amination or amide coupling. Catalytic hydrogenation is a clean and efficient method for this purpose.[4][6][7]

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on the catalytic hydrogenation of the sterically similar 2,5-dimethylbenzonitrile.[4]

Reaction:

Materials:

-

This compound

-

Raney Nickel (or Palladium on Carbon, 5-10 mol%)

-

Methanol or Ethanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen Gas (H₂)

-

Celite

Procedure:

-

To a hydrogenation vessel, add this compound (1.0 eq) and the solvent (methanol or ethanol, 10-20 vol).

-

If desired, add a solution of ammonia in the chosen solvent to suppress the formation of secondary amine byproducts.

-

Carefully add the Raney Nickel or Pd/C catalyst under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 6-24 hours.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or by acid-base extraction to yield 4-(aminomethyl)-7-methylindan.

Quantitative Data Summary:

| Reactant | Product | Catalyst | Conditions | Yield | Reference |

| 2,5-Dimethylbenzonitrile | 2,5-Dimethylbenzylamine | Raney Nickel | H₂ (gas), solvent | High | [4] |

| This compound | 4-(Aminomethyl)-7-methylindan | Raney Nickel | H₂ (50-100 psi), Methanol, 40-60 °C, 6-24 h | ~90% (Expected) |

Conversion of this compound to 4-(1H-Tetrazol-5-yl)-7-methylindan

The conversion of a nitrile to a tetrazole is a common strategy in medicinal chemistry to introduce a metabolically stable acidic moiety that can act as a carboxylic acid bioisostere.[8][9] This is typically achieved through a [3+2] cycloaddition reaction with an azide source.

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide

This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.[10][11]

Reaction:

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-